Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1358311-57-5
VCID: VC6982904
InChI: InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C25H22N2O3
Molecular Weight: 398.462

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate

CAS No.: 1358311-57-5

Cat. No.: VC6982904

Molecular Formula: C25H22N2O3

Molecular Weight: 398.462

* For research use only. Not for human or veterinary use.

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate - 1358311-57-5

Specification

CAS No. 1358311-57-5
Molecular Formula C25H22N2O3
Molecular Weight 398.462
IUPAC Name methyl 8-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Standard InChI InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)
Standard InChI Key STJTXDJFKSTUOV-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This compound features a quinoline core functionalized with a methyl group at position 8, a benzyloxy-substituted phenylamino group at position 4, and a methyl ester at position 2.

Structural Features

2.1 Molecular Formula and Weight

  • Molecular Formula: C25H22N2O3

  • Molecular Weight: Approximately 398.46 g/mol

2.2 Chemical Structure
The compound consists of:

  • A quinoline backbone, which is a bicyclic aromatic system containing a benzene fused to a pyridine ring.

  • A methyl group at position 8, enhancing lipophilicity.

  • A benzyloxy group attached to the phenyl ring at position 4, contributing to steric bulk and potential interactions in biological systems.

  • A methyl ester group at position 2, which may influence solubility and reactivity.

Synthesis Pathway

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions:

  • Formation of the Quinoline Core:
    The quinoline framework can be constructed through cyclization reactions such as Skraup synthesis or Friedländer condensation.

  • Functionalization at Position 4:
    Introduction of the benzyloxy-substituted phenylamino group is achieved via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).

  • Esterification at Position 2:
    The carboxylic acid functionality is esterified using methanol in the presence of an acid catalyst.

Biological Significance

Quinoline derivatives like Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate are investigated for their pharmacological activities due to their ability to interact with biological targets such as enzymes, DNA, and receptors.

  • Anticancer Potential: Quinoline derivatives are known for inhibiting kinases and topoisomerases, making them promising candidates in cancer therapy.

  • Antimicrobial Activity: The quinoline scaffold has been widely studied for its antibacterial and antifungal properties.

  • Fluorescent Properties: Substituted quinolines often exhibit fluorescence, making them useful in imaging applications.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^{13}C NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ester groups).

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • X-ray Crystallography:

    • Confirms three-dimensional structure when crystalline samples are available.

Future Directions

Research on Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate could focus on:

  • Pharmacological Evaluation: Screening for anticancer, antimicrobial, or antiviral activities.

  • Structure-Activity Relationships (SAR): Systematic modifications to optimize efficacy and reduce toxicity.

  • Formulation Development: Investigating solubility enhancers or prodrug strategies for improved bioavailability.

This detailed overview provides a foundation for understanding the properties, synthesis, and potential applications of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate in medicinal chemistry research.

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